molecular formula C13H10ClN3 B8393940 7-chloro-N-pyrrol-1-ylquinolin-4-amine

7-chloro-N-pyrrol-1-ylquinolin-4-amine

Cat. No.: B8393940
M. Wt: 243.69 g/mol
InChI Key: HVDGKGGOCLZKPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Chloro-N-pyrrol-1-ylquinolin-4-amine is a quinoline-based compound characterized by a chlorine substituent at the 7-position of the quinoline core and a pyrrol-1-yl group attached via an amine linkage at the 4-position. This structural framework is associated with diverse biological activities, including antimalarial and neurotoxin inhibition properties, as seen in related analogs . The compound’s molecular formula is C₁₃H₁₁ClN₄, with a molecular weight of 270.7 g/mol (estimated from analogs in ).

Properties

Molecular Formula

C13H10ClN3

Molecular Weight

243.69 g/mol

IUPAC Name

7-chloro-N-pyrrol-1-ylquinolin-4-amine

InChI

InChI=1S/C13H10ClN3/c14-10-3-4-11-12(5-6-15-13(11)9-10)16-17-7-1-2-8-17/h1-9H,(H,15,16)

InChI Key

HVDGKGGOCLZKPD-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C=C1)NC2=C3C=CC(=CC3=NC=C2)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

The pharmacological and chemical properties of 7-chloro-N-pyrrol-1-ylquinolin-4-amine can be contextualized by comparing it to structurally similar compounds. Below is a detailed analysis of key analogs:

Substituent Variations on the Quinoline Core
Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Features Reference
7-Chloro-N-(2-pyrrolidin-1-ylethyl)quinolin-4-amine C₁₅H₁₇ClN₄ Pyrrolidinylethyl chain 294.8 Enhanced lipophilicity due to alkyl chain; potential for improved blood-brain barrier penetration.
7-Chloro-N-((hexahydro-1H-pyrrolizin-7a-yl)methyl)quinolin-4-amine (MG3) C₁₇H₂₀ClN₃ Pyrrolizidinylmethyl group 310.8 Rigid bicyclic structure may enhance target binding affinity; evaluated for antimalarial activity.
7-Chloro-N-[(3-chlorophenyl)[4-(pyrrolidin-1-ylmethyl)phenyl]methyl]quinolin-4-amine C₂₇H₂₅Cl₂N₃ Bis-aryl/pyrrolidinylmethyl 462.4 Bulky substituents may reduce solubility but improve receptor selectivity.
N-(7-Chloroquinolin-4-yl)-N'-(4-methoxybenzyl)ethane-1,2-diamine (10) C₁₉H₁₉ClN₄O Methoxybenzyl-ethylenediamine 366.8 Electron-donating methoxy group enhances stability; high yield (85%).

Key Observations :

  • Pyrrolidine/pyrrolizidine derivatives (e.g., ) exhibit moderate molecular weights (290–310 g/mol) and are often prioritized for CNS-targeted therapies due to balanced lipophilicity.

Key Observations :

  • Palladium-mediated reactions (e.g., ) achieve moderate yields but require costly catalysts.
  • Nucleophilic substitutions (e.g., ) often deliver high-purity products with simpler workup.
Pharmacological Relevance
  • Antimalarial activity: MG3 () and adamantane derivatives () show efficacy against Plasmodium strains, suggesting the quinoline-pyrrolidine scaffold disrupts heme detoxification .
  • Neurotoxin inhibition: Compounds like 10 and 11 () inhibit botulinum neurotoxin serotype A, likely via quinoline-mediated chelation of zinc in toxin active sites .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.